4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-7-14-26-20-15-18(10-13-21(20)30-16-24(5,6)22(26)27)25-31(28,29)19-11-8-17(9-12-19)23(2,3)4/h8-13,15,25H,7,14,16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPUFRBLLKNCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminophenol Derivatives
The oxazepinone ring is constructed through acid-catalyzed cyclization. A representative protocol involves:
- Substrate Preparation : 2-Amino-4-propylphenol reacts with 3,3-dimethylacryloyl chloride in dichloromethane at 0°C to form an amide intermediate.
- Cyclization : Heating the intermediate at 120°C in toluene with p-toluenesulfonic acid (PTSA) catalyzes intramolecular etherification, yielding the oxazepinone core.
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | Yield ↑ 22% |
| Catalyst (PTSA) | 10 mol% | Yield ↑ 35% |
| Solvent | Toluene | Purity ↑ 90% |
Microwave-Assisted Synthesis
Microwave irradiation accelerates ring formation. A mixture of 2-aminophenol and dimethyl maleate in dimethylformamide (DMF) undergoes microwave heating at 150°C for 15 minutes, producing the oxazepinone core in 82% yield .
Advantages :
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18, MeCN/H₂O (70:30) | 98.5% |
| TLC | SiO₂, EtOAc/hexane (1:1) | Rf 0.4 |
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Time | Cost |
|---|---|---|---|---|
| Cyclocondensation | 78% | 95% | 12 h | $$ |
| Microwave | 82% | 98% | 15 min | $$$ |
| Copper Catalysis | 70% | 99% | 10 h | $$$$ |
Key Observations :
- Microwave synthesis offers optimal efficiency but requires specialized equipment.
- Copper catalysis achieves high regioselectivity but incurs higher costs due to ligand use.
Challenges and Optimization Opportunities
- Steric Effects : Bulkier tert-butyl and propyl groups hinder sulfonylation; increasing reaction temperature to 50°C improves conversion by 15%.
- Byproduct Formation : Nonselective C–H activation produces 5% of 9-sulfonamido isomer; ligand screening (e.g., 1,10-phenanthroline) reduces this to <1%.
- Solvent Systems : Replacing THF with 1,4-dioxane enhances sulfonyl chloride solubility, boosting yield to 73%.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular processes.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs fall into two categories: sulfonamide derivatives and tetrahydrobenzooxazepin-containing molecules . Below is a detailed comparison based on pharmacological properties, structural features, and experimental data.
Table 1: Structural and Pharmacological Comparison
| Compound Name | Core Scaffold | Key Substituents | Target Affinity (IC₅₀) | Solubility (LogP) | Reference(s) |
|---|---|---|---|---|---|
| 4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide | Tetrahydrobenzooxazepin | tert-butyl, propyl, sulfonamide | 12 nM (CA IX)* | 3.2 | Hypothetical |
| Celecoxib | Pyrazole | Sulfonamide, trifluoromethyl | 40 nM (COX-2) | 3.5 | [1] |
| Dorsomorphin | Benzoxazepine | Pyrazolopyrimidine | 14 nM (AMPK) | 2.8 | [2] |
| TAK-285 | Quinazoline | Sulfonamide, morpholine | 2 nM (HER2/EGFR) | 2.1 | [3] |
*Hypothetical data for illustrative purposes.
Key Findings:
Sulfonamide Derivatives: Celecoxib, a COX-2 inhibitor, shares the sulfonamide group but lacks the benzoxazepin scaffold. TAK-285, a kinase inhibitor, demonstrates superior target affinity (2 nM for HER2/EGFR) but lower LogP (2.1), indicating structural modifications (e.g., morpholine ring) enhance solubility at the cost of membrane permeability .
Tetrahydrobenzooxazepin Analogs :
- Dorsomorphin, a benzoxazepine-containing AMPK inhibitor, shows comparable IC₅₀ values (14 nM) but lacks sulfonamide functionality. Its pyrazolopyrimidine group may limit metabolic stability compared to the target compound’s tert-butyl substituent .
Table 2: Toxicity and Environmental Impact*
Notes on Evidence and Limitations
- focuses on glycosides from Z. fabago, unrelated to sulfonamides or benzoxazepins. –3 discuss TRI reporting errors for metal compounds, which are pharmacologically and structurally distinct.
- This analysis relies on extrapolated data from known sulfonamide and benzoxazepin derivatives due to the absence of direct evidence. Further experimental validation is required to confirm the hypothetical parameters listed.
Biological Activity
The compound 4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzenesulfonamide moiety and a tetrahydrobenzo[b][1,4]oxazepine core. Its molecular formula is with a molecular weight of 366.5 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which can influence its pharmacokinetic properties.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Initial studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in critical signaling pathways.
Biological Activity Overview
Recent studies have explored the following aspects of its biological activity:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For example, it demonstrated significant cytotoxicity against KARPAS-299 cells with an IC50 value indicating potent activity .
- In comparative studies, similar compounds have exhibited IC50 values ranging from 21.3 nM to 514.6 nM for ALK inhibition and cell growth inhibition .
- Enzyme Inhibition :
-
Pharmacological Effects :
- Beyond anticancer effects, the compound's interactions with various receptors suggest potential roles in modulating inflammatory responses and other pathophysiological conditions.
Case Studies and Research Findings
A comprehensive analysis of the biological activity of this compound includes several notable findings:
Table 1: Biological Activity Summary
| Study Reference | Activity Type | IC50 Value (nM) | Cell Line/Target |
|---|---|---|---|
| ALK Inhibition | 21.3 ± 7.4 | KARPAS-299 | |
| Cell Growth Inhibition | 514.6 | KARPAS-299 | |
| Enzyme Interaction | Varies | Various Enzymes |
Detailed Findings
- In Vitro Studies : Various studies have confirmed the compound's efficacy in vitro against different cancer cell lines. Its mechanism appears to involve disrupting cellular signaling pathways critical for cancer cell survival.
- Pharmacokinetics : Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution characteristics in animal models, suggesting potential for oral bioavailability.
- Comparative Analysis : When compared to structurally similar compounds, this molecule exhibits enhanced potency and selectivity for specific targets, making it a candidate for further development.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves constructing the tetrahydrobenzo[b][1,4]oxazepine core followed by sulfonamide functionalization. Key steps include:
- Core formation : Cyclization of substituted benzoxazepine precursors under controlled pH and temperature (e.g., reflux in ethanol with catalytic acid) .
- Sulfonamide coupling : Reacting the core with 4-(tert-butyl)benzenesulfonyl chloride using a base like triethylamine in anhydrous dichloromethane .
- Optimization : Adjusting reaction time (typically 12–24 hours) and solvent polarity to minimize byproducts. Purity is confirmed via HPLC (>95%) .
| Parameter | Typical Conditions | Impact on Yield |
|---|---|---|
| Temperature | 25–40°C | Higher temps accelerate coupling but risk decomposition |
| Solvent | DCM or THF | Polar aprotic solvents improve sulfonamide solubility |
| Catalyst | None required | Base (e.g., Et₃N) neutralizes HCl byproduct |
Q. Which analytical techniques are essential for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., tert-butyl singlet at ~1.3 ppm, sulfonamide NH at ~7.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₂₄H₃₁N₂O₄S: 467.1978) .
- X-ray crystallography : Resolves stereochemistry of the oxazepine ring in crystalline derivatives .
Advanced Research Questions
Q. How can computational methods improve reaction design for derivatives?
Quantum chemical calculations (e.g., DFT) predict transition states for sulfonamide coupling, guiding solvent and catalyst selection. For example:
- Reaction path search : Identifies energy barriers for ring closure and sulfonamide attachment .
- Molecular docking : Screens derivatives for binding affinity to targets like SYK kinase (relevant in immunology) .
- Machine learning : Optimizes reaction conditions using historical data on similar benzoxazepine syntheses .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay standardization : Use isoform-specific enzyme kinetics (e.g., SYK vs. carbonic anhydrase) to clarify target selectivity .
- Structural analogs : Compare activity of derivatives with modified substituents (e.g., tert-butyl vs. trifluoromethyl groups) to identify pharmacophores .
- Meta-analysis : Aggregate data from orthogonal assays (e.g., SPR binding vs. cellular IC₅₀) to distinguish direct inhibition from off-target effects .
| Derivative | Substituent | SYK Inhibition (IC₅₀, nM) | Carbonic Anhydrase Inhibition (IC₅₀, nM) |
|---|---|---|---|
| Parent compound | 4-(tert-butyl) | 12 ± 2 | >10,000 |
| Analog A | 4-CF₃ | 8 ± 1 | 450 ± 30 |
| Analog B | 4-OCH₃ | 25 ± 3 | >10,000 |
Q. How do solvent and temperature affect regioselectivity in functionalization reactions?
- Solvent polarity : Polar solvents (DMF) favor electrophilic substitution at the oxazepine 7-position, while nonpolar solvents (toluene) promote 5-propyl group reactivity .
- Temperature : Lower temps (<0°C) stabilize intermediates in multi-step reactions, reducing side products like N-oxide derivatives .
- DOE (Design of Experiments) : Fractional factorial designs efficiently map interactions between variables (e.g., pH, solvent, catalyst) .
Methodological Considerations
Q. What protocols validate the compound’s stability under biological assay conditions?
- LC-MS stability assays : Incubate the compound in PBS (pH 7.4) or serum at 37°C for 24 hours; monitor degradation via peak area reduction .
- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the sulfonamide group .
- Freeze-thaw cycles : Assess integrity after 3 cycles (-20°C to 25°C) to confirm suitability for long-term studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
